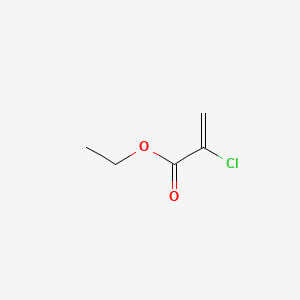
5-Chloro-2-(2,4-dichlorophenoxy)aniline
Overview
Description
5-Chloro-2-(2,4-dichlorophenoxy)aniline is a chemical compound with the molecular formula C12H8Cl3NO . It acts as a bacteriostat and preservative for cosmetic and detergent compositions. It is also used as an antiseptic, disinfectant, and anticonvulsant. It is one of the main ingredients in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .
Synthesis Analysis
The synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)aniline can be achieved from 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-(2,4-dichlorophenoxy)aniline is 288.56 . The InChI code for this compound is 1S/C12H8Cl3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 .
Physical And Chemical Properties Analysis
The melting point of 5-Chloro-2-(2,4-dichlorophenoxy)aniline is 67 °C and its boiling point is predicted to be 364.6±42.0 °C . The density is predicted to be 1.456±0.06 g/cm3 .
Scientific Research Applications
Environmental Pollution Control
Triclosan: is recognized as a potential environmental pollutant due to its widespread use and incomplete removal in wastewater treatment plants . Research has been conducted on the electrochemical oxidation of TCS using modified electrodes like Al–PbO2 based on TiO2 nanotubes . This method has shown promise in reducing the toxicity of TCS in water, making it a valuable application in environmental pollution control .
Antimicrobial Applications
As an antimicrobial agent, TCS is extensively used in personal care products like soaps, toothpastes, and body washes. Its broad-spectrum antimicrobial effect makes it a key ingredient in these products, helping to reduce bacterial contamination and spread .
Medical Disinfectants
In the medical field, TCS serves as an effective disinfectant. It’s used in various disinfectant solutions and sanitizers to maintain sterile conditions in hospitals and clinics, thereby preventing nosocomial infections .
Household Cleaning Products
TCS is a main ingredient in household cleaning products, providing an antiseptic quality to cleaners, detergents, and wipes. This application ensures a reduction in domestic microbial load, contributing to a healthier living environment .
Ecotoxicity Assessment
Research into the degradation of TCS by electrooxidation systems has revealed that the process can yield products with lower toxicity compared to the parent compounds. This application is crucial for assessing the ecological impact of TCS and its byproducts .
Endocrine Disruption Studies
Studies have suggested that TCS may have endocrine-disrupting effects, altering circulating concentrations of hormones like thyroxine. This has led to research on the implications of TCS exposure on human health and the development of safer alternatives .
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLDKUMSVNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069150 | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2,4-dichlorophenoxy)aniline | |
CAS RN |
56966-52-0 | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 5-chloro-2-(2,4-dichlorophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-(2,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(2,4-dichlorophenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















